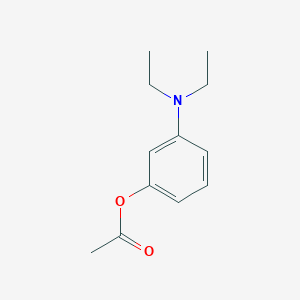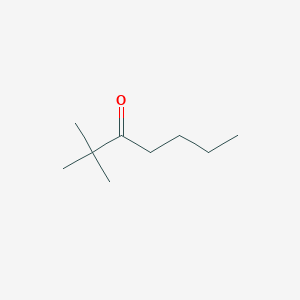
2,2-二甲基-3-庚酮
描述
Synthesis Analysis
The synthesis of related compounds involves various strategies, including anionic polymerization, enantiodifferentiating hydrogenation, and acid-catalyzed cyclization. For instance, anionic polymerization was used to synthesize 2-[(N,N-dialkylamino)dimethylsilyl]-1,3-butadiene derivatives, which could be related to the synthesis of 2,2-dimethyl-3-heptanone by involving functional silyl groups . Optically pure 2,6-dimethyl-3,5-heptanediol, a compound with a similar carbon backbone to 2,2-dimethyl-3-heptanone, was synthesized using enantiodifferentiating hydrogenation . These methods could potentially be adapted for the synthesis of 2,2-dimethyl-3-heptanone.
Molecular Structure Analysis
The molecular structure of compounds similar to 2,2-Dimethyl-3-heptanone has been studied using techniques such as X-ray crystallography. For example, the molecular structure of bis-2,2,6,6-tetramethylheptane-3,5-dionatolead(II) provides insights into the coordination environment of lead when bonded to a ligand with a heptane backbone . This information could be useful in predicting the molecular geometry and electronic structure of 2,2-dimethyl-3-heptanone.
Chemical Reactions Analysis
The chemical reactivity of compounds structurally related to 2,2-dimethyl-3-heptanone has been explored in various contexts. For example, the Diels-Alder regioselectivity controlled by remote substituents in the synthesis of 7-oxabicyclo[2.2.1]heptanes and the synthesis of energetic organic peroxides demonstrate the influence of substituents on the reactivity of heptane derivatives. These studies could provide a foundation for understanding the types of chemical reactions that 2,2-dimethyl-3-heptanone might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with structural similarities to 2,2-dimethyl-3-heptanone have been characterized in several studies. For instance, the thermal stability of 5-alkyl-1-aryl-4,4-dimethyl-2,6,7-trioxabicyclo[3.2.0]heptanes and the energetic properties of 1,4-dimethyl-2,3,5,6-tetraoxabicyclo[2.2.1]heptanes provide insights into the stability and reactivity of heptane derivatives. These properties are crucial for practical applications and could be relevant to the behavior of 2,2-dimethyl-3-heptanone under various conditions.
科学研究应用
1. 食品科学和牛奶加工
在食品科学领域,2,2-二甲基-3-庚酮已被研究其在牛奶加工中的相关性。Vazquez-Landaverde等人(2005年)研究了各种挥发性化合物,包括2-庚酮,在牛奶中的含量,并发现它们会导致超高温(UHT)加工牛奶中的异味。他们的研究开发了一种固相微萃取/气相色谱技术,用于分析这些化合物,这对于确保乳制品的质量和消费者接受度至关重要(Vazquez-Landaverde, Velázquez, Torres, & Qian, 2005)。
2. 环境和大气研究
Atkinson、Tuazon和Aschmann(2000年)的研究集中在2-庚酮的大气化学上,探讨了它与羟基自由基的反应。这项研究对于了解2-庚酮的环境影响以及其在城市和地区地区光化学空气污染形成中的作用至关重要(Atkinson, Tuazon, & Aschmann, 2000)。
3. 分析化学和空气质量
Blin-Simiand等人(2005年)利用介电屏障放电研究了从空气中去除2-庚酮。这项研究对于空气质量控制至关重要,特别是在去除有臭味分子和减少电能消耗方面(Blin-Simiand, Tardiveau, Risacher, Jorand, & Pasquiers, 2005)。
4. 催化和化学合成
催化研究也突出了2-庚酮的作用。Kumar、Mishra和Kumar(2003年)探讨了使用席夫碱钴络合物催化剂对线性烷烃,包括2-庚酮,进行选择性氧化的研究。这项研究有助于发展更高效的化学合成中的催化过程(Kumar, Mishra, & Kumar, 2003)。
5. 健康和安全研究
Arfsten、Kane和Still(2002年)的研究侧重于为各种庚酮化合物,包括4,6-二甲基-2-庚酮,制定特定暴露时间的职业暴露限值。这项研究对于建立安全的工作环境至关重要,特别是在可能接触到这些化合物的行业(Arfsten, Kane, & Still, 2002)。
安全和危害
属性
IUPAC Name |
2,2-dimethylheptan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-5-6-7-8(10)9(2,3)4/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMHETMAEHQFHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172576 | |
| Record name | 2,2-Dimethyl-3-heptanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19078-97-8 | |
| Record name | 2,2-Dimethyl-3-heptanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019078978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dimethyl-3-heptanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dimethyl [(2-methylphenyl)methyl]phosphonate](/img/structure/B99778.png)
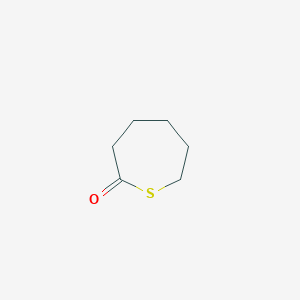
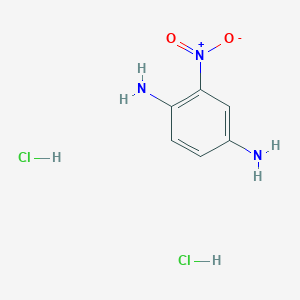


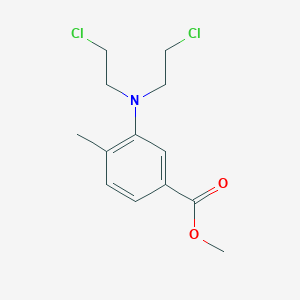
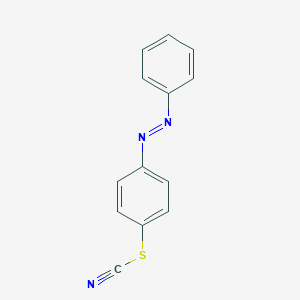
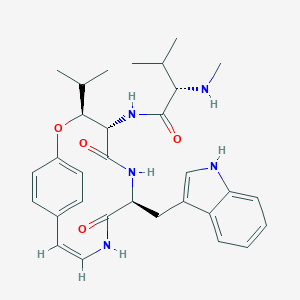


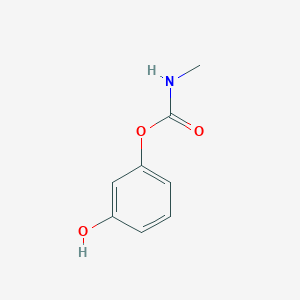
![Silane, trimethyl[[p-(trimethylsiloxy)benzyl]oxy]-](/img/structure/B99799.png)

